Propargyl-PEG12-OH

Beschreibung

Contextualization within Polyethylene (B3416737) Glycol (PEG) Based Functional Molecules

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com It is well-regarded in the scientific community for its hydrophilicity, biocompatibility, and non-immunogenic nature. thermofisher.comrsc.org These properties make PEG an ideal component for modifying molecules to enhance their solubility and stability in aqueous environments. thermofisher.comjenkemusa.com The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and to reduce aggregation of biomolecules. thermofisher.comrsc.org

Functionalized PEG molecules, such as Propargyl-PEG13-alcohol, are derivatives where the terminal hydroxyl groups of the PEG chain are replaced with specific reactive groups. mdpi.com These functional groups allow for the covalent attachment of the PEG linker to other molecules of interest. mdpi.com Propargyl-PEG13-alcohol belongs to a class of heterobifunctional PEGs, meaning it possesses two different reactive ends. mdpi.com This dual functionality provides researchers with precise control over conjugation reactions, enabling the creation of complex molecular architectures.

Significance of Terminal Alkyne and Hydroxyl Functionalities for Conjugation Strategies

The utility of Propargyl-PEG13-alcohol lies in its two distinct functional groups: the terminal alkyne and the terminal hydroxyl group.

The terminal alkyne (propargyl group) is a key player in "click chemistry," a set of powerful, reliable, and selective reactions. broadpharm.comaxispharm.com Specifically, the alkyne group readily participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage with an azide-functionalized molecule. cd-bioparticles.netcreative-biolabs.com This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. wikipedia.org The alkyne group can also participate in metal-free click reactions, for instance with strained cyclooctynes or in thiol-yne and hydroxyl-yne reactions under specific conditions. nih.govacs.orgacs.org

The terminal hydroxyl group provides another site for chemical modification. cd-bioparticles.netmedkoo.com Alcohols are versatile functional groups that can be converted into a variety of other functionalities. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used for conjugation to amine-containing molecules. nih.gov It can also be reacted to form esters or ethers, or be replaced by other reactive groups, offering a wide range of possibilities for further derivatization. cd-bioparticles.netprecisepeg.com This versatility allows for the sequential or orthogonal conjugation of different molecules to the same PEG linker.

Overview of Current Research Paradigms Utilizing Propargyl-PEG13-Alcohol

The unique properties of Propargyl-PEG13-alcohol have led to its use in several cutting-edge research areas:

Drug Delivery Systems: The hydrophilic PEG spacer in Propargyl-PEG13-alcohol can improve the solubility and circulation time of hydrophobic drugs. rsc.orgaxispharm.comaxispharm.com The terminal functional groups allow for the attachment of both a therapeutic agent and a targeting ligand, enabling the development of targeted drug delivery systems. axispharm.com

Bioconjugation and Proteomics: This molecule is widely used to link biomolecules such as peptides, proteins, and oligonucleotides. jenkemusa.combroadpharm.comaxispharm.com For example, a protein can be attached to the PEG chain via the hydroxyl group, while a fluorescent dye or another label can be attached via the alkyne group for imaging or tracking purposes.

Materials Science and Surface Modification: Propargyl-PEG13-alcohol can be used to modify the surface of materials, such as nanoparticles or microarrays. jenkemusa.combroadpharm.com The PEG chain imparts hydrophilicity and reduces non-specific binding, while the functional groups allow for the attachment of specific ligands to create functionalized surfaces for a variety of applications, including diagnostics and biomaterial development.

PROTACs (Proteolysis Targeting Chimeras): Propargyl-PEG linkers are utilized in the synthesis of PROTACs. chemsrc.com These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. chemsrc.com The PEG linker serves to connect the ligand for the target protein and the ligand for the E3 ligase. chemsrc.com

Chemical Properties of Propargyl-PEG13-Alcohol

| Property | Value | Source |

| Molecular Formula | C27H52O13 | precisepeg.com |

| Molecular Weight | 584.7 g/mol | broadpharm.comaxispharm.com |

| CAS Number | 1036204-61-1 | precisepeg.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.com |

| Solubility | Soluble in Water, DMSO, DMF, DCM | chemicalbook.com |

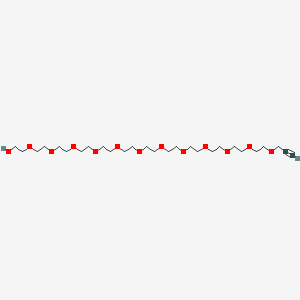

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCCIHLPCYSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169487 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036204-61-1 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Propargyl Peg13 Alcohol

Established Synthetic Pathways for Propargylic Alcohol Moieties

The propargylic alcohol motif is a fundamental structural element in organic chemistry, and its synthesis is well-established through several reliable methods. bath.ac.uk These pathways provide access to a wide range of substituted and unsubstituted propargylic alcohols, which are precursors to more complex molecules.

Grignard Reactions in Propargylic Alcohol Synthesis

The addition of organomagnesium halides (Grignard reagents) to carbonyl compounds is a cornerstone of C-C bond formation and a classic method for preparing alcohols. rsc.org To synthesize a propargylic alcohol, an alkynyl Grignard reagent is reacted with an aldehyde or ketone. The reaction proceeds via nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon.

The mechanism involves the initial deprotonation of a terminal alkyne with a suitable Grignard reagent (like ethylmagnesium bromide) to form the alkynylmagnesium halide. This species then attacks the carbonyl compound. In the context of propargyl alcohol itself, the reaction of ethynylmagnesium bromide with formaldehyde (B43269) yields propargyl alcohol after an acidic workup. rsc.org For more substituted propargylic alcohols, other aldehydes or ketones are used. rsc.orgnih.gov

A key feature of the addition of Grignard reagents to propargyl alcohols is the role of the magnesium ion in forming a chelated intermediate. acs.orgmdpi.com This coordination can direct the regioselectivity and stereoselectivity of subsequent reactions. The reaction typically begins with the deprotonation of the alcohol, forming a magnesium alkoxide, which then arranges into a stable five-membered chelate ring, activating the alkyne for addition. mdpi.com This method is highly versatile, allowing for the synthesis of a diverse array of substituted allylic and propargylic alcohols. pharmiweb.comiagi.or.id

Multicomponent Coupling Reactions for Propargylic Alcohol Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules. The most prominent MCR for generating scaffolds related to propargylic alcohols is the Aldehyde-Alkyne-Amine (A3) coupling reaction. nih.govnih.gov This one-pot procedure involves an aldehyde, a terminal alkyne, and an amine, catalyzed by a metal salt, typically based on copper, gold, or silver, to produce a propargylamine (B41283). nih.govnih.gov

The generally accepted mechanism for the A3 coupling involves two key steps. nih.govoak.go.kr First, the aldehyde and amine react to form an iminium ion intermediate. Concurrently, the transition metal catalyst activates the terminal alkyne's C-H bond, forming a metal acetylide. oak.go.kr This nucleophilic acetylide then attacks the electrophilic iminium ion, creating the new C-C bond and forming the propargylamine product upon regeneration of the catalyst. nih.gov While the direct product is a propargylamine, this methodology is crucial for building the core C-C-C backbone and highlights a powerful strategy for creating propargyl-type structures. wikipedia.org Variations of this reaction, including those starting from alcohols that are oxidized in situ to aldehydes, further broaden its utility. nih.gov

| Catalyst System | Amine Type | Key Features | Reference |

| Cu(I) salts (e.g., CuCl, CuOTf) | Primary or Secondary | Most common, affordable, high efficiency. Can be performed in water. | nih.gov |

| Gold salts (e.g., HAuCl₄) | Secondary | Effective catalyst, can be used in one-pot oxidation/A3 coupling sequences. | nih.govnih.gov |

| Silver salts (e.g., Ag) | Secondary | Can catalyze A3 couplings under homogenous conditions. | oak.go.kr |

| Iridium complexes | Secondary | Used for direct addition to aldimines. | nih.gov |

Transition-Metal-Catalyzed Approaches to Propargylic Alcohol Functionalization

Transition metals play a pivotal role in activating and functionalizing propargylic alcohols and their derivatives. bath.ac.uk Catalysts based on palladium, ruthenium, rhodium, and gold can interact with the alkyne's π-system or the alcohol's hydroxyl group, enabling a wide range of transformations. bath.ac.ukacs.org

One of the most powerful methods in this category is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. waters.com This reaction can be used to synthesize aryl-substituted propargyl alcohols by coupling a simpler propargyl alcohol (like 2-methyl-3-butyn-2-ol) with an aryl halide. sigmaaldrich.com A "deacetonative" version of this reaction has been developed where a tertiary propargylic alcohol reacts with an aryl chloride, eliminating acetone (B3395972) to form the diaryl acetylene (B1199291) product directly. sigmaaldrich.com The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.netresearchgate.net

Other transition-metal-catalyzed reactions include the functionalization of propargylic alcohols with organoboron reagents and rhodium-catalyzed couplings with arenes to form highly substituted allenes. nih.govnih.gov These methods provide sophisticated tools for elaborating the basic propargylic alcohol scaffold into more complex molecular architectures. bath.ac.uk

Functionalization Strategies for the Hydroxyl Group of Propargyl-PEG13-Alcohol

The terminal hydroxyl group of Propargyl-PEG13-alcohol is a primary alcohol, making it readily available for a variety of chemical modifications. sanyochemicalamerica.com These functionalization reactions are essential for attaching this linker to other molecules or surfaces. Common strategies include esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reacting it with a carboxylic acid, acid chloride, or acid anhydride. venus-goa.comchempri.com A widely used method for coupling with carboxylic acids involves activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). ias.ac.in This approach allows for the formation of a stable ester linkage under relatively mild conditions. For instance, PEG has been successfully esterified with amino acid hydrochlorides using DCC, demonstrating the method's utility for creating bioconjugates. ias.ac.in

Etherification: Formation of an ether linkage provides a more chemically stable connection compared to an ester. The Williamson ether synthesis is a classic method where the PEG alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. nih.gov Phase-transfer catalysts can be employed to facilitate the reaction between immiscible reactants, for example, in the etherification of PEG with epichlorohydrin (B41342) using a catalyst like tetrabutylammonium (B224687) bromide (TBAB). iagi.or.idgoogle.com

Other functionalization strategies include conversion to carbonates by reaction with chloroformates or to carbamates via isocyanates, providing a range of linkages with varying properties. nih.govidosi.org The hydroxyl group can also be converted into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by a wide variety of nucleophiles, such as azides or thiols, to introduce new functionalities. mdpi.commdpi.com

Control over Polyethylene (B3416737) Glycol Chain Length and End-Group Fidelity

The synthesis of Propargyl-PEG13-alcohol requires precise control over the polymerization of ethylene (B1197577) oxide to achieve the target chain length of 13 units and to ensure the correct terminal functionalities (propargyl and hydroxyl).

The primary method for producing well-defined PEGs with low polydispersity is the living anionic ring-opening polymerization (AROP) of ethylene oxide. rsc.orgwikipedia.org This process involves an initiator (a nucleophile) that attacks the ethylene oxide ring, generating an alkoxide that propagates by sequentially adding more monomer units. To create a heterobifunctional PEG like Propargyl-PEG13-alcohol, the polymerization is initiated with the alkoxide of propargyl alcohol. By carefully controlling the stoichiometry between the initiator (propargyl alcohol) and the monomer (ethylene oxide), the average chain length can be precisely targeted. nih.gov The living nature of the polymerization means that chains grow at a similar rate, resulting in a narrow molecular weight distribution (low polydispersity index, PDI). rsc.org

End-group fidelity , which refers to the presence of the correct functional groups at the polymer chain ends, is a critical quality attribute, especially for pharmaceutical applications. acs.orgresearchgate.net Achieving high fidelity in AROP requires stringent reaction conditions, particularly the exclusion of water, which can act as a competing initiator and lead to the formation of undesired PEG diols. nih.gov The integrity of the propargyl group must also be maintained throughout the polymerization and workup steps. Post-polymerization modification strategies are sometimes used to install the desired end-groups, but these can suffer from incomplete conversion and introduce impurities. nih.gov Therefore, direct polymerization from a functional initiator is often preferred. mdpi.com

| Synthesis Parameter | Importance for Propargyl-PEG13-Alcohol | Reference |

| Initiator | Propargyl alcohol alkoxide initiates polymerization and installs the propargyl end-group. | rsc.org |

| Monomer/Initiator Ratio | Stoichiometry dictates the final average chain length (n=13). | wikipedia.orgnih.gov |

| Reaction Conditions | Anhydrous conditions are crucial to prevent initiation by water and ensure high end-group fidelity. | nih.govacs.org |

| Polymerization Type | Living anionic ring-opening polymerization (AROP) yields low polydispersity (PDI). | rsc.orgmpg.de |

Advanced Purification and Spectroscopic Characterization Techniques for PEGylated Alkynes

After synthesis, rigorous purification and characterization are necessary to ensure the purity and structural integrity of Propargyl-PEG13-alcohol. The polydisperse nature of polymers and the potential for side products necessitate specialized analytical techniques.

Purification Techniques: A combination of chromatographic and filtration methods is typically employed to purify PEGylated compounds.

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this is a primary technique for separating polymers based on their hydrodynamic volume. pharmiweb.com It is highly effective at removing unreacted starting materials, shorter oligomers, and other low-molecular-weight impurities from the desired PEG product. nih.govnih.govwaters.comchromatographyonline.com

Ion Exchange Chromatography (IEX): This method separates molecules based on charge. It is particularly useful for removing species that have unintended charged groups, which can arise from side reactions. nih.gov It can also be used to assess end-group fidelity if the functional groups carry a charge. acs.org

Dialysis and Ultrafiltration: These membrane-based techniques are effective for removing small molecules, such as salts and unreacted monomers, from the final polymer product based on size differences. nih.govresearchgate.net

Spectroscopic Characterization: A suite of spectroscopic methods is used to confirm the chemical structure, molecular weight, and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. acs.orgnih.gov For Propargyl-PEG13-alcohol, ¹H NMR would be used to identify the characteristic signals of the propargyl protons (both the acetylenic C-H and the CH₂ adjacent to the triple bond), the repeating ethylene glycol backbone protons, and the protons adjacent to the terminal hydroxyl group. rsc.orgresearchgate.net Integration of these signals allows for the confirmation of the chain length and end-group fidelity. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is a powerful technique for polymer analysis. nih.gov It provides an absolute measurement of the molecular weight of each individual polymer chain in the sample, allowing for the determination of the average molecular weight, the polydispersity, and the mass of the end-groups. bath.ac.ukoak.go.kr A clean MALDI-TOF spectrum showing a single distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) and corresponding to the expected mass of Propargyl-PEG13-alcohol would confirm the structural integrity and purity of the compound. acs.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The spectrum of Propargyl-PEG13-alcohol would show a characteristic sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a broad O-H stretch for the alcohol (around 3400 cm⁻¹), and a strong C-O-C ether stretch from the PEG backbone (around 1100 cm⁻¹). acs.org

Reactivity and Mechanistic Investigations of Propargyl Peg13 Alcohol

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG13-Alcohol

The most prominent reaction involving Propargyl-PEG13-alcohol is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the propargyl group with an azide-functionalized molecule. cd-bioparticles.netacs.orgresearchgate.net The reaction is known for its high efficiency, specificity, and biocompatibility under aqueous conditions. acs.orgacs.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). acs.orgnih.gov This reaction is significantly faster and more regioselective than the uncatalyzed thermal cycloaddition, which requires high temperatures and produces a mixture of 1,4 and 1,5-regioisomers. acs.orgnih.gov

Reaction Kinetics and Optimization in Bioconjugation Contexts

The efficiency of CuAAC for bioconjugation depends on several factors, including the concentrations of reactants, copper catalyst, and reducing agent. jenabioscience.com The reaction is often performed using a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. researchgate.net

Kinetic studies using propargyl alcohol as a model for propargyl-PEG systems reveal the impact of catalyst concentration on reaction speed. Optimization is crucial in bioconjugation to ensure high yield while minimizing potential damage to sensitive biomolecules from copper ions or reactive oxygen species (ROS) that can be generated during the reduction of Cu(II) by ascorbate. jenabioscience.complos.org

| CuSO₄ Concentration (µM) | Ligand 3* Concentration (µM) | Conversion after 30 min (%) | Conversion after 60 min (%) |

|---|---|---|---|

| 25 | 125 | ~30 | ~50 |

| 50 | 250 | ~60 | ~80 |

| 100 | 500 | ~90 | >95 |

Data derived from kinetic profiles of a model reaction with propargyl alcohol, azide 1, and ligand 3 (a tris(triazolyl)methylamine derivative) in a buffered solution with 5.0 mM sodium ascorbate. jenabioscience.com

Optimization strategies for bioconjugation include:

Order of Reagent Addition: It is recommended to pre-mix the CuSO₄ with a stabilizing ligand before adding it to the substrate solution. The reaction is then initiated by the addition of sodium ascorbate. This procedure helps prevent catalyst deactivation and side reactions. jenabioscience.com

Controlling Oxygen: While some protocols have investigated the role of air in advancing the redox potential, CuAAC reactions are often performed in closed tubes to limit oxygen diffusion, which can lead to the generation of ROS and oxidation of the catalyst. nih.govnih.gov

Managing Inhibitory Effects: Some proteins can sequester the copper catalyst, inhibiting the reaction. This can often be overcome by increasing the catalyst concentration or by adding non-interfering metal ions like Ni(II) or Zn(II) to occupy the protein's metal-binding sites. jenabioscience.com

Influence of Ligand Systems on CuAAC Efficiency

Copper-coordinating ligands are critical for stabilizing the catalytically active Cu(I) oxidation state, increasing the reaction rate, and preventing copper-mediated damage to biomolecules in aqueous environments. nih.govmdpi.com The development of effective ligands has been a key factor in the widespread adoption of CuAAC for bioconjugation.

One of the first and most widely used ligands was tris(benzyltriazolyl)methylamine (TBTA). nih.gov Subsequently, water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) were developed to improve performance in aqueous bioconjugation reactions. nih.gov These ligands accelerate the catalytic cycle and protect the copper ion from oxidation and disproportionation. jenabioscience.comresearchgate.net The choice of ligand can significantly impact reaction efficiency, with some ligands performing best in organic solvents while others are optimized for aqueous media. researchgate.net

| Ligand | Key Characteristics | Primary Application Context |

|---|---|---|

| TBTA | Highly effective at stabilizing Cu(I) and accelerating CuAAC; low water solubility. nih.govnih.gov | Organic synthesis, early bioconjugation. |

| THPTA | Water-soluble derivative of TBTA; excellent for aqueous bioconjugation. nih.govresearchgate.net | Aqueous bioconjugation of proteins and nucleic acids. |

| BTTAA | A water-soluble ligand designed to further improve properties for bioconjugation. nih.gov | Aqueous bioconjugation, activity-based protein profiling. |

The mechanism of ligand acceleration involves the formation of a stable Cu(I)-ligand complex that remains catalytically active. Kinetic studies have shown a second-order dependence on copper for many ligand-assisted reactions, suggesting that a dinuclear copper intermediate may be involved in the catalytic cycle. mdpi.com

Alternative Click Chemistry Modalities Involving the Alkyne Moiety

While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst limits its application for in vivo studies in living organisms. preprints.org This has driven the development of copper-free click chemistry alternatives.

The most prominent alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne like the propargyl group. preprints.orgnih.gov The high ring strain of these molecules allows them to react rapidly with azides at physiological temperatures without the need for a metal catalyst. nih.gov

| Feature | CuAAC (with Propargyl-PEG) | SPAAC (with Strained Alkyne-PEG) |

|---|---|---|

| Catalyst | Copper(I) required. preprints.org | None required (metal-free). preprints.org |

| Alkyne Reagent | Simple terminal alkyne (e.g., propargyl). nih.gov | Strained cycloalkyne (e.g., DBCO, BCN). nih.gov |

| Kinetics | Generally faster reaction rates. mdpi.com | Slower than CuAAC, but sufficient for many applications. |

| Biocompatibility | Potential cytotoxicity from copper catalyst. preprints.org | Excellent for in vivo applications due to lack of catalyst. nih.gov |

| Side Reactions | Potential for ROS-mediated damage. jenabioscience.com | Potential for thiol-yne reactions with cysteine residues. nih.gov |

Therefore, while Propargyl-PEG13-alcohol itself is designed for CuAAC, PEG linkers can be synthesized with strained alkynes for use in SPAAC, providing a complementary, copper-free approach for bioconjugation. preprints.org

Rearrangement Reactions of Propargylic Alcohol Derivatives in PEGylated Systems

The propargylic alcohol functional group can, under certain conditions, undergo rearrangement reactions. The most notable of these is the Meyer-Schuster rearrangement , which converts secondary and tertiary propargylic alcohols into α,β-unsaturated aldehydes or ketones, typically under acidic conditions. researchgate.net Another potential transformation is the Propargyl Claisen rearrangement , which involves the thermal or catalyzed rearrangement of propargyl vinyl ethers to form allenes. csic.es

Propargyl-PEG13-alcohol is a primary alcohol, which makes it less susceptible to the classic Meyer-Schuster rearrangement than secondary or tertiary alcohols. However, the possibility of side reactions under non-optimal pH conditions or during synthetic modifications should be considered. For instance, the synthesis of propargylated α-hydroxy acids has demonstrated that the terminal alkyne functionality is stable to H₂SO₄-catalyzed cyanohydrin hydrolysis, indicating its robustness under specific acidic conditions. acs.orgacs.org The stability of the propargyl group in PEGylated systems is generally high under the neutral or near-neutral pH conditions typical for bioconjugation. jenabioscience.com

Chemo-selective Reactivity in Complex Biological Milieus

A key advantage of the azide-alkyne cycloaddition is its high chemoselectivity , also referred to as bioorthogonality. The azide and alkyne groups are exceptionally stable in complex biological environments and react selectively with each other while remaining inert to the vast array of other functional groups found in biomolecules, such as amines, thiols, carboxylates, and hydroxyls. acs.orgplos.org

This orthogonality ensures that when Propargyl-PEG13-alcohol is used in a bioconjugation reaction with an azide-modified protein or cell, the ligation occurs specifically at the desired site without non-specific labeling of other biological components. acs.org However, achieving perfect chemoselectivity requires careful optimization. For instance:

Alkyne Reactivity: Terminal alkynes are generally considered bioorthogonal, but some studies note they can be more prone to side reactions than azides in certain biological contexts. mdpi.com

Thiol-yne Reactions: While more commonly associated with strained alkynes in SPAAC, reactions between thiols (from cysteine residues) and alkynes can sometimes occur, representing a potential, though often minor, competing pathway. nih.gov

Catalyst-Induced Modifications: In CuAAC, the primary concern for selectivity is not the alkyne itself but the reaction components. The copper catalyst and reducing agents can potentially interact with or damage sensitive proteins if not used under optimized and well-controlled conditions. jenabioscience.complos.org

Despite these considerations, the CuAAC reaction with reagents like Propargyl-PEG13-alcohol remains one of the most robust and selective methods for conjugating molecules in complex biological systems. mdpi.com

Applications in Chemical Biology and Bioconjugation Sciences

Covalent Attachment of Biomolecules via Propargyl-PEG13-Alcohol Linkages

The core utility of Propargyl-PEG13-alcohol lies in its ability to covalently link different molecular entities. d-nb.info The terminal propargyl group is a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction that forms a stable triazole linkage with azide-bearing molecules. cd-bioparticles.netbroadpharm.combroadpharm.com The hydroxyl group, on the other hand, can be further modified or replaced to react with other functional groups, providing a dual functionality that is crucial for creating complex bioconjugates. cd-bioparticles.net

Protein and Peptide Conjugation

The conjugation of proteins and peptides with Propargyl-PEG13-alcohol is a significant area of research aimed at improving the therapeutic properties of these biomolecules. axispharm.commdpi.com PEGylation, the process of attaching PEG chains to proteins or peptides, can enhance their stability, solubility, and circulation time in the body. axispharm.com Propargyl-PEG13-alcohol serves as a valuable tool in this process. For instance, a protein or peptide can be modified to contain an azide (B81097) group, which can then be "clicked" with the propargyl group of the linker. This strategy allows for the precise, site-specific modification of proteins and peptides, which is often crucial for retaining their biological activity. nih.gov The resulting conjugates can be used in various applications, including the development of targeted therapeutics and biological probes.

| Biomolecule | Conjugation Strategy | Potential Application |

| Protein | Azide-alkyne click chemistry | Targeted drug delivery, diagnostics |

| Peptide | Azide-alkyne click chemistry | Improved pharmacokinetics, therapeutic agents |

Nucleic Acid and Oligonucleotide Functionalization

Propargyl-PEG13-alcohol is also utilized in the functionalization of nucleic acids and oligonucleotides. precisepeg.com By incorporating an azide-modified nucleotide into a DNA or RNA strand, the entire nucleic acid can be subsequently conjugated to Propargyl-PEG13-alcohol via a click reaction. soton.ac.uk This approach enables the attachment of various functionalities to nucleic acids, facilitating their use in applications such as gene delivery and diagnostics. uq.edu.aumdpi.com The PEG linker can improve the solubility and stability of the nucleic acid conjugate, which is particularly important for in vivo applications. uq.edu.au Furthermore, the terminal hydroxyl group can be used to attach other molecules, such as targeting ligands or imaging agents, creating multifunctional nucleic acid-based tools. biochempeg.com

Small Molecule Bioconjugation

The principles of bioconjugation using Propargyl-PEG13-alcohol extend to small molecules. axispharm.comchemicalbook.com This linker can be used to connect small molecule drugs to larger biomolecules, such as antibodies, to create targeted drug delivery systems. broadpharm.comchemicalbook.com For example, a small molecule drug can be derivatized with an azide group, allowing it to be conjugated to Propargyl-PEG13-alcohol. The resulting conjugate can then be further reacted, via its hydroxyl group, with a targeting protein. This strategy is central to the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are designed to selectively deliver potent cytotoxic agents to cancer cells or tag specific proteins for degradation, respectively. chemicalbook.com

Development of Targeted Therapeutic Conjugates

A major application of Propargyl-PEG13-alcohol is in the creation of targeted therapeutic conjugates. axispharm.comchemicalbook.com These conjugates are designed to deliver a therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects. biochempeg.commdpi.comsigmaaldrich.com

This targeting is often achieved by conjugating a potent drug to a biomolecule, such as an antibody or peptide, that specifically recognizes a receptor or antigen on the surface of the target cells. mdpi.combiochempeg.com Propargyl-PEG13-alcohol plays a crucial role as a linker in these systems, connecting the targeting moiety to the therapeutic payload. broadpharm.com The PEG component of the linker can also contribute to improved pharmacokinetic properties of the conjugate. axispharm.com

| Conjugate Type | Targeting Moiety | Payload | Linker Application |

| Antibody-Drug Conjugate (ADC) | Antibody | Cytotoxic Drug | Covalent linkage of drug to antibody |

| Peptide-Drug Conjugate (PDC) | Peptide | Various Drugs | Enhancing drug solubility and stability |

| Radionuclide Drug Conjugate (RDC) | Antibody, Peptide, Small Molecule | Radionuclide | Linking the targeting ligand to the chelator/radionuclide |

Modulation of Biomacromolecular Properties through PEGylation Strategies

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomacromolecules, is a widely used strategy to improve the physicochemical and biological properties of therapeutic proteins, peptides, and other biologics. axispharm.comnih.gov Propargyl-PEG13-alcohol is a valuable reagent in this context, offering a defined-length PEG chain with a reactive handle for conjugation. broadpharm.combroadpharm.com

The process of PEGylation can lead to several beneficial changes in a biomolecule's properties:

Increased Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic drugs or proteins in aqueous solutions. axispharm.comsigmaaldrich.com

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulating half-life in the body. axispharm.com

Reduced Immunogenicity: The PEG chain can shield the biomolecule from the host's immune system, reducing the likelihood of an immune response. nih.gov

Enhanced Biocompatibility of Conjugates

A key advantage of using Propargyl-PEG13-alcohol in bioconjugation is the enhanced biocompatibility of the resulting conjugates. axispharm.comaxispharm.com The PEG spacer is well-known for its biocompatible and non-toxic nature. researchgate.net By incorporating this linker, the final bioconjugate is often better tolerated in biological systems. This improved biocompatibility is crucial for the development of safe and effective therapeutics. broadpharm.comchemicalbook.com The PEG chain can create a hydrophilic shell around the conjugated molecule, which can minimize non-specific interactions with other proteins and cells, further contributing to its biocompatibility. axispharm.com

Propargyl Peg13 Alcohol in Advanced Drug Delivery Systems

Engineering of Polymer-Drug Conjugates with Propargyl-PEG13-Alcohol

The unique structure of Propargyl-PEG13-alcohol makes it an important linker in the creation of polymer-drug conjugates. The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for the stable and specific attachment of the linker to molecules containing an azide (B81097) group. The hydroxyl end can be further modified or directly conjugated to other molecules, providing a versatile platform for drug attachment.

In the realm of oncology, Propargyl-PEG13-alcohol serves as a critical component in the design of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic effects of a potent drug. The linker, in this case, derived from Propargyl-PEG13-alcohol, connects the antibody to the cytotoxic payload.

| Feature | Role of Propargyl-PEG13-Alcohol |

| Conjugation Chemistry | The terminal alkyne enables highly efficient and specific "click" conjugation to azide-modified components. |

| Linker Stability | Forms a stable triazole linkage, minimizing premature drug release. axispharm.com |

| Pharmacokinetics | The PEG spacer enhances water solubility and can improve the in vivo circulation time of the ADC. axispharm.com |

| Modularity | The alcohol functional group allows for further chemical modifications, offering flexibility in ADC design. broadpharm.com |

Propargyl-PEG13-alcohol is also instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The structure of a PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Propargyl-PEG13-alcohol is an ideal candidate for the linker component. Its defined length and chemical properties are critical, as even minor changes to the linker can significantly affect the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, thereby impacting degradation efficiency. precisepeg.com The click chemistry compatibility of the propargyl group facilitates the modular assembly of PROTACs, allowing researchers to rapidly create and screen libraries of candidates with varying linker lengths and attachment points to optimize their activity. broadpharm.comprecisepeg.com

| Component | Function | Role of Propargyl-PEG13-Alcohol |

| Target Ligand | Binds to the protein of interest. | Provides a flexible spacer to connect the target ligand. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | The alkyne group allows for efficient conjugation to the E3 ligase ligand. |

| Linker | Connects the two ligands. | The defined PEG chain offers control over the distance and orientation between the target and E3 ligase. |

Antibody-Drug Conjugates (ADCs) Development

Design of Polymer-Based Nanocarriers for Controlled Release

The application of Propargyl-PEG13-alcohol extends to the design of polymer-based nanocarriers, such as micelles and nanoparticles, for controlled drug release. The PEG portion of the molecule, known as PEGylation, is a well-established strategy to improve the water solubility and stability of drugs and to reduce their immunogenicity. axispharm.com

By incorporating Propargyl-PEG13-alcohol into the structure of these nanocarriers, researchers can create "stealth" particles that can evade the immune system and circulate for longer periods, increasing the likelihood of reaching their target site. The propargyl group provides a reactive handle on the surface of the nanocarrier, which can be used to attach drugs or targeting ligands through click chemistry. This allows for a high degree of control over the drug loading and release characteristics of the nanocarrier.

Strategies for Targeted Drug Delivery via Surface Functionalization

The surface of drug delivery systems can be functionalized using Propargyl-PEG13-alcohol to achieve targeted delivery. The terminal propargyl group serves as a versatile anchor point for the attachment of various molecules that can direct the drug carrier to specific cells or tissues.

To enhance the specificity of drug delivery, targeting ligands can be attached to the surface of nanocarriers. These ligands are molecules that bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells.

Propargyl-PEG13-alcohol facilitates this strategy by allowing for the covalent attachment of azide-modified targeting ligands—such as antibodies, peptides, or small molecules—to the surface of the nanocarrier via the CuAAC reaction. This precise and stable conjugation ensures that the targeting ligand is correctly oriented to interact with its receptor, leading to enhanced cellular uptake of the drug carrier and a more potent therapeutic effect at the desired site.

A significant challenge in drug delivery is overcoming the various biological barriers within the body, such as the endothelial lining of blood vessels (histohematic barriers). The physicochemical properties of a drug delivery system, including its size, charge, and surface characteristics, play a crucial role in its ability to navigate these barriers.

The PEG component of Propargyl-PEG13-alcohol is particularly advantageous in this context. The hydrophilic and flexible nature of the PEG chain creates a "cloud" on the surface of the nanocarrier, which can reduce non-specific interactions with proteins and cells, a phenomenon known as the "stealth effect." This can help the nanocarrier to avoid rapid clearance by the mononuclear phagocyte system and to extravasate more effectively through leaky tumor vasculature, thereby improving drug accumulation at the target site.

Ligand-Directed Targeting Mechanisms for Specific Cells or Tissues

Polymeric Architectures for Enhanced Drug Solubility and Stability

Propargyl-PEG13-alcohol is a heterobifunctional linker increasingly utilized in the construction of advanced polymeric drug delivery systems. Its structure, featuring a terminal propargyl group for covalent attachment and a polyethylene (B3416737) glycol (PEG) chain of 13 ethylene (B1197577) oxide units, is specifically designed to enhance the physicochemical properties of therapeutic agents. The hydrophilic PEG chain is the primary component responsible for improving the solubility and stability of conjugated drugs. bioglyco.comxinyanbm.com

The integration of Propargyl-PEG13-alcohol into polymeric architectures is a key strategy for overcoming the poor aqueous solubility of many potent hydrophobic drugs. sigmaaldrich.com By covalently attaching this linker to a drug molecule—a process known as PEGylation—the resulting conjugate gains the favorable hydrophilic properties of the PEG chain, which can significantly increase its solubility in aqueous environments. bioglyco.comwuxiapptec.com This is crucial for preventing the aggregation of drug molecules, which can lead to reduced efficacy and inactivation. wuxiapptec.com The propargyl group facilitates this conjugation through highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with azide-modified molecules. bioglyco.comaxispharm.com

Beyond solubility, the PEG component of Propargyl-PEG13-alcohol contributes significantly to the stability of the drug conjugate within biological systems. The flexible, hydrophilic PEG chain creates a hydrodynamic shield around the attached drug. nih.gov This steric hindrance serves two main purposes: it protects the drug from enzymatic degradation and reduces its uptake by the reticuloendothelial system (RES). nih.gov The result is a longer circulation half-life, allowing the drug more time to reach its target site. sygnaturediscovery.com The chemical modification of polymers like polyvinyl alcohol has been shown to modulate properties such as drug diffusion and stability, and the principles extend to PEG-based systems designed to protect drugs from harsh environmental factors.

The use of Propargyl-PEG13-alcohol allows for its incorporation into various polymeric architectures, including linear or branched polymer-drug conjugates and nanocarriers. bioglyco.commdpi.com These systems are designed to control the release of the therapeutic, enhancing its efficacy while minimizing off-target effects. sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Propargyl-PEG13-alcohol | xinyanbm.comprecisepeg.com |

| Synonym | Alkyne-PEG13-OH | xinyanbm.com |

| CAS Number | 1036204-61-1 | xinyanbm.comprecisepeg.com |

| Molecular Formula | C27H52O13 | xinyanbm.comprecisepeg.com |

| Molecular Weight | 584.7 g/mol | xinyanbm.comprecisepeg.com |

| Functional Group 1 | Propargyl (Alkyne) | axispharm.com |

| Functional Group 2 | Alcohol (Hydroxyl) | axispharm.com |

Methodological Considerations for Linker Length, Shape, and Attachment Points in Conjugate Design

Linker Length: The length of the linker is a crucial parameter that must be optimized for each specific application. researchgate.net The 13-unit PEG chain of Propargyl-PEG13-alcohol provides a significant degree of hydrophilicity and spatial separation. Research has shown that linker length critically affects the properties of the final conjugate. A linker that is too short can cause steric hindrance, which may impede the ability of enzymes to cleave the linker and release the drug at the target site, thereby reducing the conjugate's potency. mdpi.com Conversely, while longer linkers can further improve solubility, they may also alter the conjugate's pharmacokinetic properties or potentially decrease its stability. wuxiapptec.com Studies comparing different PEG lengths in antibody-drug conjugates (ADCs) found that a sufficient linker length was necessary to overcome steric hindrance and achieve maximal cytotoxic activity, highlighting that there is an optimal length that balances stability and efficient payload release. mdpi.com

Attachment Points: The points of attachment and the chemistry used for conjugation are fundamental to the stability and homogeneity of the drug conjugate. sygnaturediscovery.com Propargyl-PEG13-alcohol offers two distinct functional ends: a propargyl group and a hydroxyl group. The propargyl group is ideal for forming a stable covalent bond with an azide-modified molecule via click chemistry, a highly specific and efficient reaction. precisepeg.com The terminal alcohol can be used for attachment to a payload or further modified to introduce other reactive groups. The selection of the conjugation site on a larger molecule, like an antibody, can drastically affect the conjugate's half-life and stability. sygnaturediscovery.com Attaching the linker to a more sterically shielded position on the antibody can reduce premature payload release in the bloodstream. biochempeg.comresearchgate.net Therefore, precise control over the attachment points is essential for creating a homogeneous and effective therapeutic agent. frontiersin.org

| Linker Characteristic | Potential Impact on Conjugate | Research Finding/Rationale |

|---|---|---|

| Length | Too Short | Can cause steric hindrance, potentially reducing the rate of enzymatic cleavage and lowering cytotoxic potency. mdpi.comresearchgate.net |

| Sufficient/Optimal | Improves hydrophilicity, overcomes steric issues for payload release, and enhances circulation stability. wuxiapptec.commdpi.com | |

| Shape | Linear (e.g., Propargyl-PEG13-alcohol) | Provides flexibility and spatial separation between the drug and the carrier. |

| Branched | Can be used to increase the drug-to-antibody ratio (DAR) and modulate the overall hydrophilicity of the conjugate. mdpi.com | |

| Attachment Points | Conjugation Chemistry (e.g., Click Chemistry) | Enables precise and stable linkages, leading to more homogeneous products. axispharm.comprecisepeg.com |

| Conjugation Site on Carrier | Selection of a sterically shielded site on an antibody can enhance the stability of the conjugate in circulation. sygnaturediscovery.combiochempeg.comresearchgate.net |

Contributions to Materials Science and Surface Engineering

Fabrication of Functional Polymeric Materials via Propargyl-PEG13-Alcohol

The dual functionality of Propargyl-PEG13-alcohol makes it an adept monomer for constructing complex polymeric architectures. mdpi.comcd-bioparticles.net Its ability to participate in different polymerization and crosslinking reactions enables the fabrication of materials with tailored properties for biomedical and technological applications.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. uni-mainz.de Unlike linear polymers, they exhibit unique properties such as low viscosity, high solubility, and an amorphous structure. uni-mainz.de Propargyl-PEG13-alcohol can be utilized as an ABn-type monomer in the synthesis of hyperbranched PEG-based polymers. The propargyl group can be made to react with a multifunctional core, or it can participate in polymerization reactions like "click" polymerization with azide-containing comonomers.

One synthetic strategy involves the conversion of the terminal hydroxyl group into a group that can react with the propargyl end, or by using a multi-azide core molecule to react with the propargyl group of multiple Propargyl-PEG13-alcohol molecules. This approach allows for the creation of a polymer with a high density of terminal hydroxyl groups originating from the PEG chain, which can be used for further functionalization. The synthesis of hyperbranched poly(alkylene glycol)s is a strategy to overcome the limitations of linear PEGs, such as their high degree of crystallization and limited number of end groups for chemical modification. uni-mainz.de

| Monomer Type | Key Functional Groups | Resulting Polymer Architecture | Potential Advantages |

| Propargyl-PEG13-alcohol | Propargyl (Alkyne), Hydroxyl (Alcohol) | Hyperbranched PEG | High solubility, low viscosity, numerous terminal functional groups |

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. researchgate.netrsc.org They are widely used in biomedical applications such as drug delivery and tissue engineering. sigmaaldrich.com Propargyl-PEG13-alcohol can be integrated into polymer networks and hydrogels, acting as both a crosslinker and a functional component.

Synthesis of Hyperbranched PEG-Based Polymers

Surface Functionalization of Inorganic Nanomaterials and Substrates

Porous silicon (pSi) nanoparticles are promising materials for drug delivery due to their high surface area and biodegradable nature. mdpi.comnih.gov However, their native surface is hydrophobic and requires modification to be used in aqueous biological environments. mdpi.com The surface of pSi is typically covered with silicon-hydride (Si-H) bonds, which can be oxidized to form silicon-hydroxyl (Si-OH) groups. mdpi.com

Propargyl-PEG13-alcohol can be grafted onto the oxidized pSi surface through a condensation reaction between its terminal alcohol and the surface silanol (B1196071) groups, forming stable Si-O-Si bonds. mdpi.com This process creates a hydrophilic PEG layer that enhances the nanoparticle's stability in biological fluids and reduces non-specific protein adsorption. researchgate.net The outward-facing propargyl groups then serve as anchor points for attaching targeting ligands or therapeutic molecules via click chemistry, enabling the development of targeted drug delivery systems. rsc.org

| Nanomaterial | Surface Modification Goal | Role of Propargyl-PEG13-Alcohol | Resulting Surface Properties |

| Porous Silicon Nanoparticles (pSiNPs) | Enhance hydrophilicity and provide reactive sites | Covalent attachment via alcohol group; presents propargyl group for click chemistry | Hydrophilic, biocompatible, functionalizable |

Magnetic nanoparticles (MNPs), particularly those made of iron oxide, are extensively used in biomedical applications such as magnetic resonance imaging (MRI) contrast enhancement and targeted drug delivery. nih.govmdpi.com To be effective, these nanoparticles must be stable in aqueous solution and biocompatible. mdpi.com Hydrophobic MNPs synthesized by thermal decomposition are often coated with a ligand like oleic acid, which must be replaced with a hydrophilic coating for biological use. nih.gov

Propargyl-PEG13-alcohol can be used in a ligand exchange process to functionalize the surface of MNPs. nih.govrsc.org The alcohol end can be modified with an anchor group, such as a catechol or phosphonate, that has a high affinity for the iron oxide surface. nih.gov This process coats the MNP with a dense layer of PEG chains, rendering it water-dispersible and protecting it from oxidation. mdpi.com The terminal propargyl groups provide a versatile platform for conjugating antibodies or other targeting moieties, allowing the MNPs to be directed to specific cells or tissues. nih.gov This functionalization preserves the superparamagnetic properties of the core, which are essential for MRI applications. mdpi.com

Modification of Porous Silicon Nanoparticles

Engineering of Bio-interfaces for Biomedical Devices

The interface between a biomedical device (e.g., an implant, sensor, or electrode) and biological tissue is critical for the device's function and biocompatibility. sigmaaldrich.com Unfavorable interactions can lead to protein fouling, inflammation, and device failure. Surface modification with biocompatible polymers is a key strategy to create a more favorable bio-interface.

By grafting Propargyl-PEG13-alcohol onto the surface of a biomedical device, a soft, hydrophilic, and protein-repellent interface can be created. researchgate.net The PEG layer minimizes non-specific interactions with proteins and cells, a crucial feature for devices in contact with blood or sensitive tissues. researchgate.net Furthermore, the terminal propargyl groups can be used to immobilize specific bioactive molecules, such as peptides or growth factors, via click chemistry. researchgate.net This allows for the engineering of a "smart" surface that can actively communicate with the surrounding tissue, for example, by promoting specific cell adhesion or guiding tissue regeneration. This approach is valuable for a wide range of devices, from cortical implants to glucose sensors. sigmaaldrich.com

Emerging Research Frontiers and Future Perspectives

Innovations in Propargyl-PEG13-Alcohol-Mediated Click Chemistry Applications

Propargyl-PEG13-alcohol is a key player in the field of bioconjugation, primarily due to its terminal alkyne group, which is readily available for "click" chemistry reactions. cd-bioparticles.netbroadpharm.com This area of chemistry is known for its high efficiency, specificity, and biocompatibility, making it a powerful tool for attaching molecules to each other under mild conditions. nih.gov The most common application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the propargyl group of Propargyl-PEG13-alcohol reacts with an azide-containing molecule to form a stable triazole linkage. cd-bioparticles.netbroadpharm.com

Recent innovations are expanding the utility of Propargyl-PEG13-alcohol in click chemistry. Researchers are continuously developing new catalysts and optimizing reaction conditions to further improve efficiency and expand the scope of molecules that can be conjugated. These advancements are crucial for creating more complex and functional biomaterials and therapeutic agents. The versatility of the propargyl group allows for its participation in various bioconjugation strategies, making it a valuable component in the synthesis of advanced drug delivery systems and targeted therapeutics.

The hydroxyl group on Propargyl-PEG13-alcohol provides an additional site for further chemical modification, allowing for the creation of heterobifunctional linkers. cd-bioparticles.net This dual functionality is highly advantageous for constructing sophisticated molecular architectures where different molecules or moieties need to be precisely positioned.

Advanced Strategies for Targeted Therapeutics and Diagnostics Utilizing PEGylated Systems

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of drugs. nih.govcreativepegworks.com PEGylation can improve a drug's solubility, extend its circulation time in the bloodstream, and reduce its immunogenicity. nih.govmdpi.com Propargyl-PEG13-alcohol, as a PEG derivative, is integral to these advanced therapeutic and diagnostic strategies. precisepeg.com

The development of Proteolysis Targeting Chimeras (PROTACs) is a particularly exciting area where Propargyl-PEG13-alcohol is utilized. medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com Propargyl-PEG13-alcohol can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand, with the PEG chain providing the necessary spacing and solubility for optimal function. medchemexpress.com

Interactive Table: Applications of Propargyl-PEG13-alcohol in Therapeutics and Diagnostics

| Application Area | Role of Propargyl-PEG13-alcohol | Desired Outcome |

| Targeted Drug Delivery | Linker to connect a targeting moiety to a drug. | Enhanced drug concentration at the target site, reduced systemic toxicity. |

| PROTACs | Component of the linker connecting the two ligands. medchemexpress.com | Targeted degradation of specific proteins involved in disease. |

| Bioconjugation | Provides a "clickable" handle for attaching biomolecules. broadpharm.com | Creation of stable and functional bioconjugates for various applications. |

| Diagnostics | Linker for attaching imaging agents to targeting molecules. | Improved signal-to-noise ratio and targeted imaging of disease markers. |

Novel Polymer Architectures and Material Applications

The unique properties of Propargyl-PEG13-alcohol make it a valuable building block for the creation of novel polymer architectures and advanced materials. mdpi.com The ability to participate in click chemistry allows for the precise and efficient construction of complex polymer structures that are not easily accessible through traditional polymerization methods. acs.org

Researchers are exploring the use of Propargyl-PEG13-alcohol in the synthesis of various polymer architectures, including:

Dendrimers: These are perfectly branched, tree-like molecules with a well-defined structure. The propargyl group can be used to attach molecules to the periphery of the dendrimer, creating multifunctional nanocarriers for drug delivery or imaging.

Polymer-drug conjugates: Propargyl-PEG13-alcohol facilitates the creation of conjugates with precise drug loading and release characteristics. researchgate.net

Hydrogels: Cross-linking polymers containing propargyl and azide (B81097) groups can form hydrogels with tunable properties for applications in tissue engineering and controlled release. science.gov

These novel polymer architectures hold significant promise for a wide range of material applications, from biomedical devices to advanced coatings and sensors.

Computational and Theoretical Studies on Propargyl-PEG13-Alcohol Reactivity and Conjugate Behavior

Computational and theoretical studies are becoming increasingly important in understanding the reactivity of molecules like Propargyl-PEG13-alcohol and predicting the behavior of their conjugates. These studies provide valuable insights that can guide the design of new experiments and accelerate the development of new materials and therapeutics.

Computational methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of the propargyl group. nih.gov This information can help to optimize the conditions for click chemistry reactions and to understand the factors that influence the stability of the resulting triazole linkage. For instance, computational studies have been used to understand the regioselectivity of reactions involving propargylic alcohols. chemrxiv.org

Molecular dynamics simulations can be employed to study the conformational behavior of Propargyl-PEG13-alcohol and its conjugates in different environments. acs.org These simulations can provide insights into how the PEG chain affects the solubility, stability, and interactions of the conjugate with biological systems. Understanding the steric shielding provided by the PEG chain is crucial for predicting the immunogenicity and circulation half-life of PEGylated therapeutics. acs.org

Addressing Translational Challenges and Opportunities in Bioconjugate Chemistry

While the potential of Propargyl-PEG13-alcohol and other PEGylated compounds in bioconjugate chemistry is immense, there are several translational challenges that need to be addressed to bring these technologies from the laboratory to the clinic. nih.govresearchgate.net

One of the main challenges is the potential immunogenicity of PEG itself. researchgate.net Although generally considered to be of low immunogenicity, anti-PEG antibodies have been detected in some individuals, which can lead to accelerated clearance of the PEGylated drug and reduced efficacy. mdpi.com Researchers are actively seeking alternative polymers with similar beneficial properties but reduced immunogenic potential. mdpi.com

Another challenge is the heterogeneity of PEGylated products. acs.org The synthesis of PEG can result in a distribution of chain lengths, which can lead to a mixture of conjugates with different properties. researchgate.net This heterogeneity can complicate the characterization and regulatory approval of PEGylated drugs. The use of monodisperse PEG derivatives, like Propargyl-PEG13-alcohol, can help to address this issue by ensuring a more uniform product.

Despite these challenges, the opportunities in bioconjugate chemistry remain vast. The continued development of new bioconjugation techniques, coupled with a deeper understanding of the interactions between PEGylated compounds and biological systems, will undoubtedly lead to the development of safer and more effective therapeutics and diagnostics in the future. nih.gov The versatility of molecules like Propargyl-PEG13-alcohol will continue to drive innovation in this exciting field. precisepeg.com

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Propargyl-PEG13-alcohol with high purity and reproducibility?

- Methodological Answer: Prioritize step-by-step documentation of reaction conditions (e.g., temperature, solvent polarity, catalyst ratios) and validate purity using orthogonal techniques like HPLC and NMR. Ensure reproducibility by adhering to protocols for PEGylation reactions, including rigorous purification (e.g., size-exclusion chromatography) . Preclinical checklist guidelines (e.g., NIH reporting standards) should be followed to enable replication .

Q. Which spectroscopic techniques are optimal for characterizing Propargyl-PEG13-alcohol, and how should data discrepancies be addressed?

- Methodological Answer: Use H/C NMR to confirm PEG chain length and propargyl group integrity, complemented by mass spectrometry (MS) for molecular weight validation. Discrepancies in integration ratios (e.g., PEG vs. propargyl signals) require recalibration with internal standards or cross-validation via FT-IR . Report raw data and statistical confidence intervals to enhance transparency .

Q. How should stability studies for Propargyl-PEG13-alcohol be structured to assess degradation under physiological conditions?

- Methodological Answer: Design accelerated stability tests (e.g., 40°C/75% RH) with periodic sampling. Use LC-MS to monitor hydrolytic or oxidative degradation products. Include control groups (e.g., inert atmospheres) to isolate degradation pathways. Statistical analysis of half-life data must account for batch-to-batch variability .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on Propargyl-PEG13-alcohol’s reactivity in click chemistry applications?

- Methodological Answer: Conduct systematic meta-analyses of reaction yields across studies, controlling for variables like copper catalyst concentration or solvent polarity. Replicate conflicting experiments with standardized protocols, and apply multivariate regression to identify confounding factors (e.g., trace moisture) . Use FINER criteria to evaluate hypotheses (e.g., "Does solvent choice explain yield variability?") .

Q. How can researchers optimize Propargyl-PEG13-alcohol’s conjugation efficiency to proteins without inducing aggregation?

- Methodological Answer: Employ Design of Experiments (DoE) to test molar ratios, pH, and temperature. Monitor aggregation via dynamic light scattering (DLS) and compare with size-exclusion chromatography (SEC) data. Validate functional groups post-conjugation using MALDI-TOF and activity assays. Reference preclinical guidelines for statistical rigor in reporting .

Q. What methodologies best elucidate the in vivo pharmacokinetic behavior of Propargyl-PEG13-alcohol-drug conjugates?

- Methodological Answer: Use radiolabeled or fluorescently tagged derivatives for biodistribution studies in animal models. Pair LC-MS/MS quantification with compartmental modeling to estimate clearance rates. Ensure ethical compliance in animal studies by predefining endpoints and statistical power calculations .

Q. How should researchers address batch-to-batch variability in Propargyl-PEG13-alcohol synthesis for large-scale studies?

- Methodological Answer: Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification via risk assessment matrices. Use ANOVA to analyze variability sources (e.g., raw material purity, stirring rates). Document deviations in a batch record aligned with NIH preclinical standards .

Methodological Frameworks

- For Hypothesis Testing : Apply PICO (Population: compound properties; Intervention: reaction variables; Comparison: control groups; Outcome: yield/purity) to structure experiments .

- For Data Interpretation : Use R or Python for multivariate analysis of spectral or kinetic data, ensuring open-access datasets (if applicable) for peer validation .

- For Replication : Follow AGENDA guidelines (A.14-A.16) to document protocols, milestones, and task distribution within research teams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.